(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

Catalog No.
S1502236
CAS No.
191090-38-7
M.F
C22H19NO2
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

CAS Number

191090-38-7

Product Name

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

IUPAC Name

(4S)-4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)/t20-/m0/s1

InChI Key

XVHANMSUSBZRCX-FQEVSTJZSA-N

SMILES

C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one is an advanced chiral auxiliary belonging to the sterically demanding 5,5-disubstituted oxazolidinone class. Originally developed to overcome the scale-up limitations of classical Evans auxiliaries, this compound features a gem-diphenyl moiety that significantly increases the steric bulk around the C4-benzyl directing group and completely shields the endocyclic carbonyl [1]. For chemical procurement teams and process chemists, this structural modification translates directly to improved manufacturability: it enables highly diastereoselective transformations in demanding reactions, facilitates the purification of intermediates through direct crystallization rather than solvent-intensive chromatography, and ensures near-quantitative auxiliary recovery by preventing unwanted endocyclic cleavage during downstream deprotection [2].

Substituting (S)-4-benzyl-5,5-diphenyloxazolidin-2-one with the cheaper, standard (S)-4-benzyl-2-oxazolidinone often leads to critical failures in complex syntheses and higher overall process costs. The standard auxiliary lacks the 5,5-diphenyl shielding, making its endocyclic carbonyl highly vulnerable to nucleophilic attack during cleavage steps (e.g., using LiOOH, DIBAL-H, or NaOH)[1]. This side reaction destroys the chiral auxiliary—preventing its recovery and recycling—and reduces the overall yield of the desired enantiopure product. Furthermore, the standard auxiliary's N-acyl derivatives are frequently oils or low-melting solids that necessitate solvent-intensive column chromatography, whereas the 5,5-diphenyl variants routinely allow for scalable, chromatography-free purification via simple recrystallization [2].

Complete Suppression of Endocyclic Cleavage During Auxiliary Removal

During the removal of the chiral auxiliary to liberate the final product, nucleophiles (such as NaOH, LiOOH, or DIBAL-H) can attack the oxazolidinone ring itself. Standard (S)-4-benzyl-2-oxazolidinone is susceptible to this endocyclic cleavage, which destroys the auxiliary and reduces the yield of the target molecule [1]. The incorporation of the 5,5-diphenyl groups in (S)-4-benzyl-5,5-diphenyloxazolidin-2-one provides extreme steric shielding, completely blocking endocyclic attack and allowing >95% recovery of the intact auxiliary [2].

Evidence DimensionAuxiliary recovery rate and endocyclic cleavage
Target Compound Data0% endocyclic cleavage; >95% auxiliary recovery
Comparator Or BaselineStandard (S)-4-benzyl-2-oxazolidinone (significant endocyclic cleavage, partial destruction)
Quantified DifferenceComplete suppression of side reactions; near-quantitative recovery vs. partial destruction.
ConditionsAlkaline hydrolysis (NaOH) or reductive cleavage (DIBAL-H) of N-acyl derivatives.

Eliminating endocyclic cleavage maximizes the yield of the high-value target molecule and allows the expensive chiral auxiliary to be recycled, drastically reducing scale-up costs.

Higher Diastereomeric Ratios (dr) in Demanding Enolate Reactions

In challenging transformations such as acetate aldol reactions or sterically demanding enolate alkylations, classical Evans auxiliaries often fail to provide adequate stereocontrol. For example, standard oxazolidinones may yield diastereomeric ratios (dr) as low as 2:1 to 3:1 in certain acetate aldol additions [1]. The 5,5-diphenyl substitution forces the C4-benzyl group into a rigid conformation that mimics a much bulkier directing group, consistently delivering dr values exceeding 95:5 (often >99:1) under identical reaction conditions [2].

Evidence DimensionDiastereomeric ratio (dr) in asymmetric aldol/alkylation
Target Compound Datadr > 95:5 (up to >99:1)
Comparator Or BaselineStandard (S)-4-benzyl-2-oxazolidinone (dr ~ 2:1 to 3:1 in acetate aldol models)
Quantified Difference>30-fold improvement in diastereomeric excess.
ConditionsTitanium- or lithium-mediated enolate additions to aliphatic aldehydes.

Higher dr directly translates to higher enantiomeric purity of the final API or intermediate, eliminating the need for downstream chiral resolution.

Enhanced Crystallinity for Chromatography-Free Purification

A major bottleneck in asymmetric synthesis is the purification of diastereomeric intermediates. N-acyl derivatives of standard Evans auxiliaries are frequently oils or low-melting solids that require solvent-heavy silica gel chromatography [1]. The massive aromatic bulk of the 5,5-diphenyl moiety in (S)-4-benzyl-5,5-diphenyloxazolidin-2-one imparts high crystallinity to both the free auxiliary (mp ~250 °C) and its N-acyl derivatives, enabling purification of diastereomers via simple, scalable recrystallization [1].

Evidence DimensionMethod of diastereomer purification
Target Compound DataDirect recrystallization (highly crystalline intermediates, mp ~250 °C)
Comparator Or BaselineStandard (S)-4-benzyl-2-oxazolidinone (often requires column chromatography)
Quantified DifferenceElimination of chromatography steps.
ConditionsDownstream purification of N-acyl diastereomeric mixtures.

Replacing chromatography with recrystallization saves massive amounts of solvent, time, and labor, making it a critical factor for pilot-plant and commercial-scale procurement.

Cost-Effective Enolization and Acylation Conditions

Standard Evans auxiliaries typically require expensive, specialized bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at cryogenic temperatures (-78 °C) for enolate generation [1]. In contrast, the 5,5-diphenyl derivatives can often be deprotonated directly using cheaper, commercially abundant Butyllithium (BuLi) at higher temperatures (0 °C for acylation, -78 °C for enolate generation), streamlining the operational workflow and reducing reagent costs[1].

Evidence DimensionBase requirement for deprotonation/acylation
Target Compound DataDirect use of BuLi at 0 °C (acylation)
Comparator Or BaselineStandard Evans auxiliaries (require LDA/LHMDS or -78 °C for acylation)
Quantified DifferenceSubstitution of expensive amide bases with standard alkyllithiums at milder temperatures.
ConditionsN-acylation and lithium enolate generation.

Lowering cryogenic requirements and utilizing cheaper bases significantly reduces the operational overhead and raw material costs in pharmaceutical manufacturing.

Commercial Scale-Up of Chiral Active Pharmaceutical Ingredients (APIs)

Because its intermediates are highly crystalline and the auxiliary can be recovered quantitatively without endocyclic cleavage, (S)-4-benzyl-5,5-diphenyloxazolidin-2-one is a highly effective choice for scaling up the synthesis of chiral APIs [1]. It allows process chemists to bypass chromatography and recycle the auxiliary, drastically lowering the cost of goods (COGs).

Synthesis of Sterically Hindered Chiral Building Blocks

In reactions where the standard Evans auxiliary fails to provide sufficient facial bias (e.g., acetate aldol reactions or the synthesis of quaternary stereocenters), the massive steric shielding of the 5,5-diphenyl group ensures high diastereoselectivity (>99:1 dr), making it essential for complex natural product and drug discovery synthesis [2].

Reductive Cleavage to Chiral Aldehydes and Alcohols

When the synthetic route requires direct reductive cleavage of the N-acyl auxiliary to form a chiral aldehyde or alcohol (using DIBAL-H or LiBH4), standard auxiliaries are often destroyed. The 5,5-diphenyl variant completely blocks ring-opening, allowing for smooth reduction of the exocyclic carbonyl and full recovery of the auxiliary [1].

XLogP3

4.8

Dates

Last modified: 08-15-2023

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